REACTION_CXSMILES
|
C[Si]([C:5]#[C:6][C:7]1[N:11]([C@@H]2O[C@H](COC(=O)C)[C@@H](OC(=O)C)[C@H]2OC(=O)C)[CH:10]=[N:9][C:8]=1[C:30]#[N:31])(C)C.[OH-].[Na+]>Cl.CO>[C:6]([C:7]1[NH:11][CH:10]=[N:9][C:8]=1[C:30]#[N:31])#[CH:5] |f:1.2,3.4|
|
Name
|
|
Quantity
|
447 mg
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C#CC1=C(N=CN1[C@H]1[C@H](OC(C)=O)[C@H](OC(C)=O)[C@H](O1)COC(C)=O)C#N
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
Cl.CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After the reaction
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
WASH
|
Details
|
eluted with a 0-8% ethanol-chloroform solvent mixture
|
Type
|
CUSTOM
|
Details
|
crystallized from water-
|
Type
|
ADDITION
|
Details
|
containing methanol
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 112 mg |
Name
|
|
Type
|
product
|
Smiles
|
C(#C)C1=C(N=CN1)C#N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 95.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |